N-Cyclohexyl-3-sulfanylpropanamide
Description
Properties
CAS No. |
2935-89-9 |
|---|---|
Molecular Formula |
C9H17NOS |
Molecular Weight |
187.30 g/mol |
IUPAC Name |
N-cyclohexyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C9H17NOS/c11-9(6-7-12)10-8-4-2-1-3-5-8/h8,12H,1-7H2,(H,10,11) |
InChI Key |
IILDNJFHFXLQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound belongs to a broader class of N-substituted propanamide derivatives. Below, we compare its structural and functional attributes with key analogs.
Structural Features and Functional Group Variations
N-Cyclohexyl-3-sulfanylpropanamide
- Key substituents : Cyclohexyl (amide nitrogen), sulfanyl (-SH, C3 position).
- Molecular weight: Estimated ~189.3 g/mol (based on formula C₉H₁₇NOS).
- Properties: High reactivity of the thiol group (prone to oxidation or disulfide formation). Moderate solubility in organic solvents due to cyclohexyl group. Potential applications in thiol-ene click chemistry or as a cysteine mimic in peptide synthesis .
N-Cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide
- Key substituents : Indole ring (C3 position).
- Molecular weight : Higher (~340–360 g/mol, exact unspecified).
- Lower reactivity compared to thiol-containing analogs; suited for stability in lab research (as indicated in safety data sheets) .
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide
- Key substituents: Dihydropyrimidinone and p-tolyl groups.
- Molecular weight : ~424 g/mol (C₂₄H₂₉N₃O₂S).
- Properties: Crystalline structure confirmed via X-ray diffraction (R factor = 0.048), indicating high purity and stability. Potential use in crystallography or as a scaffold for heterocyclic drug development .
N-Cyclohexyl-N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide
Physicochemical and Functional Comparisons
Preparation Methods
Reaction of Cyclohexylamine with Carbon Disulfide
Cyclohexylamine reacts with carbon disulfide (CS₂) in aqueous medium under controlled conditions to form the dithiocarbamate salt. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by proton transfer to yield the ammonium dithiocarbamate.
Procedure :
-
Freshly distilled cyclohexylamine (60 mmol) is mixed with water (50 mL) in an ice bath.
-
Carbon disulfide (21 mmol) is added dropwise with vigorous stirring.
-
The mixture is stirred for 1–2 hours, yielding a white crystalline precipitate.
Key Data :
-
Yield : 98%
-
Melting Point : 188–189°C
-
¹H NMR (CDCl₃) : δ 8.00–8.06 (4H, m, NH), 4.15–3.95 (1H, m, CH), 1.98–0.96 (20H, m, CH₂).
Thiolation of Propanamide Precursors
The dithiocarbamate salt facilitates thiolation reactions, replacing oxygen-based functional groups with sulfur.
Thiation of Chlorinated Intermediates
Chlorinated precursors, such as 2-chloro-3-phenylquinoxaline, undergo thiolation when heated with the dithiocarbamate salt in chloroform. This substitutes the chlorine atom with a sulfanyl group.
Procedure :
-
Chlorinated substrate (2.5 mmol) and dithiocarbamate salt (2.5 mmol) are refluxed in chloroform at 61°C for 12 hours.
-
The mixture is concentrated, and ethanol is added to precipitate the product.
Key Data :
Michael Addition for Propanamide Chain Formation
The sulfanyl group is incorporated into the propanamide backbone via Michael addition reactions using acrylic acid derivatives.
Reaction with Methyl Acrylate
Thione compounds react with methyl acrylate in the presence of triethylamine to form S-alkylated propanamide esters.
Procedure :
-
Thione substrate (1.0 mmol) and triethylamine (2.0 mmol) are dissolved in ethanol.
-
Methyl acrylate (1.0 mmol) is added, and the mixture is refluxed for 4–6 hours.
Key Data :
Amidation with Cyclohexylamine
The final step involves amidation to introduce the cyclohexyl group.
Hydrazide Intermediate Formation
Esters are converted to hydrazides via reflux with hydrazine hydrate, followed by reaction with cyclohexylamine.
Procedure :
-
Ester (1.0 mmol) and hydrazine hydrate (5.0 mmol) are refluxed in ethanol for 4 hours.
-
The hydrazide intermediate is isolated and reacted with cyclohexylamine in the presence of triethylamine.
Key Data :
Alternative Routes: Mitsunobu and Reductive Amination
Mitsunobu Reaction
Phenol derivatives are coupled with cyclohexanol analogs using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP).
Procedure :
-
Phenol (1.0 mmol), cyclohexanol derivative (1.2 mmol), DIAD, and TPP are stirred in THF at 0°C.
-
The mixture is warmed to room temperature and stirred for 12 hours.
Key Data :
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis using C18 columns and acetonitrile/water gradients ensures >98% purity.
Challenges and Optimization
Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
